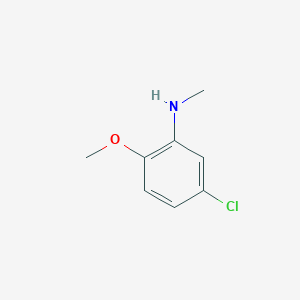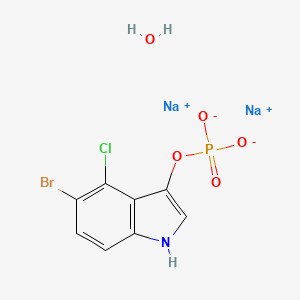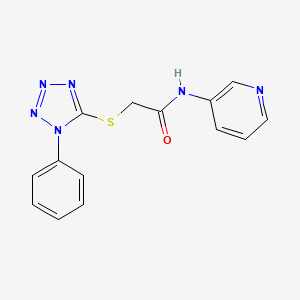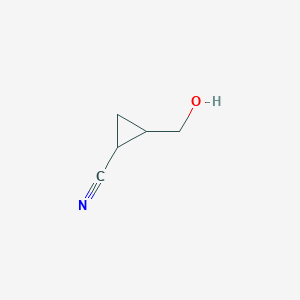![molecular formula C12H8F3N5 B3258457 5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 304687-29-4](/img/structure/B3258457.png)
5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Descripción general
Descripción
5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a synthetic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in various studies . The process involves reactions with hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[1,5-a]pyrimidine core, which is an essential base component of the genetic material of deoxyribonucleic acid . The InChI code for this compound is 1S/C7H6F3N5/c1-3-2-4 (7 (8,9)10)15-6 (12-3)13-5 (11)14-15/h2H,1H3, (H2,11,14) .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . The IR spectrum and NMR spectrum provide detailed information about the chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 217.15 . The NMR and IR spectra provide additional information about the physical and chemical properties .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
A study on (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols, which are closely related to the compound of interest, revealed their potential as antimicrobial and antifungal agents. These compounds were synthesized via three-component reactions and evaluated for their in vitro activities against various pathogens (Komykhov et al., 2017).
Antiasthma Properties
Another study explored the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which showed promise as mediator release inhibitors in the context of asthma. These compounds, including 5-[3-(trifluoromethyl)phenyl]-2-amino variants, were identified for further pharmacological and toxicological study due to their activity in the human basophil histamine release assay (Medwid et al., 1990).
Potential in Cancer Therapy
A study on the synthesis and SAR (structure-activity relationship) of triazolopyrimidines as anticancer agents highlighted the potential of these compounds in cancer therapy. They demonstrated unique mechanisms of tubulin inhibition, distinct from other known compounds, and showed promise in overcoming resistance attributed to various multidrug resistance transporter proteins (Zhang et al., 2007).
Synthesis Methodologies
There have been several studies focusing on the synthesis methodologies of triazolopyrimidine derivatives. For instance, one study described a solvent-free, catalyst-free method for the synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidines, highlighting an efficient approach to produce these compounds under mild conditions (Rahmati, 2011).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) .
Mode of Action
Similar compounds have been shown to inhibit cdk2, a protein kinase involved in regulating the cell cycle . They achieve this by binding to the active site of the enzyme, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential inhibition of CDK2 . CDK2 is crucial for the G1/S and G2/M phase transitions of the cell cycle. By inhibiting CDK2, the compound could potentially halt cell proliferation, making it a potential candidate for cancer treatment .
Pharmacokinetics
The compound’s molecular weight (264212) and its structure suggest that it may have suitable properties for oral bioavailability .
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation due to its potential inhibition of CDK2 . This could lead to cell cycle arrest, and potentially, apoptosis .
Análisis Bioquímico
Biochemical Properties
5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is capable of binding with a variety of enzymes and receptors in the biological system . For instance, it has been found to bind with dihydroorotate dehydrogenase (DHODH), a key enzyme involved in the de novo synthesis of pyrimidines . The nature of these interactions involves key hydrogen-bond and stacking interactions .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. It has been found to exhibit antiproliferative activities against certain cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to DHODH in a distinct binding site, leading to the inhibition of the enzyme .
Temporal Effects in Laboratory Settings
It has been synthesized using a catalyst-free, additive-free, and eco-friendly method, suggesting its stability under certain conditions .
Metabolic Pathways
Its interaction with DHODH suggests its involvement in the de novo synthesis of pyrimidines .
Propiedades
IUPAC Name |
5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5/c13-12(14,15)9-6-8(7-4-2-1-3-5-7)17-11-18-10(16)19-20(9)11/h1-6H,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYIIYWRMAUKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163684 | |
| Record name | 5-Phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304687-29-4 | |
| Record name | 5-Phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304687-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Cyclopenta-1,3-dioxol-4-ol, 6-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aS,4S,6aR)-](/img/structure/B3258382.png)
![3-[(4-Methoxyphenyl)amino]-1$L^{6}-thiolane-1,1-dione](/img/structure/B3258387.png)
![3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B3258393.png)
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-fluorophenyl)methanone](/img/structure/B3258398.png)

![3-{[(5-Bromo-2-thienyl)methylene]amino}benzamide](/img/structure/B3258418.png)
![Methyl 2-[benzotriazol-1-ylmethyl-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B3258426.png)






